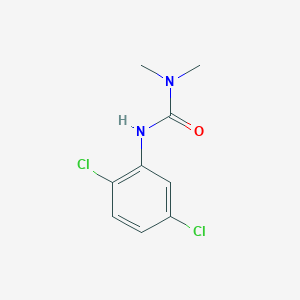

3-(2,5-Dichlorophenyl)-1,1-dimethylurea

描述

Overview of Phenylurea Derivatives and their Research Trajectory

Phenylurea derivatives, a prominent subgroup of substituted ureas, feature a phenyl group attached to one of the nitrogen atoms of the urea (B33335) core. The research into phenylurea compounds has a rich history, initially driven by their potent herbicidal activity. This led to the development and widespread use of various phenylurea-based herbicides in agriculture. Over time, the research trajectory has expanded significantly, with studies now encompassing their roles in medicinal chemistry, materials science, and as probes for biological processes. researchgate.netresearchgate.net The exploration of their structure-activity relationships continues to be a key focus, aiming to develop compounds with enhanced efficacy and selectivity for specific applications. researchgate.net

Academic Significance of Substituted Urea Structures in Chemical Biology and Environmental Science

The academic significance of substituted urea structures is multifaceted. In chemical biology, their ability to interact with biological macromolecules, particularly enzymes and receptors, makes them valuable as inhibitors and modulators of cellular pathways. ontosight.airesearchgate.net The urea functional group, with its capacity for hydrogen bonding, often plays a crucial role in these interactions. researchgate.net This has led to the investigation of substituted ureas as potential therapeutic agents and as chemical probes to elucidate complex biological systems. ontosight.aiprepchem.com

From an environmental science perspective, the widespread use of phenylurea herbicides has necessitated extensive research into their environmental fate and impact. uva.nl Studies focus on their persistence in soil and water, their degradation pathways, and the potential toxicity of the parent compounds and their metabolites to non-target organisms. uva.nlcore.ac.uk This research is crucial for assessing the environmental risks associated with their use and for developing strategies for remediation of contaminated sites. uva.nl The number of chlorine atoms on the phenyl group, for instance, can influence the compound's adsorption to soil and its mobility in the environment. uva.nl

Chemical Identity and Properties

Molecular Formula: C₉H₁₀Cl₂N₂O nih.gov

Molecular Weight: 233.09 g/mol nih.gov

| Property | Value |

| CAS Number | 15441-87-9 |

| Molecular Formula | C₉H₁₀Cl₂N₂O |

| Molecular Weight | 233.09 g/mol |

| SMILES | CN(C)C(=O)Nc1cc(ccc1Cl)Cl |

| InChI | InChI=1S/C9H10Cl2N2O/c1-13(2)9(14)12-8-5-6(10)3-4-7(8)11/h3-5H,1-2H3,(H,12,14) |

| InChIKey | DOVGZPJULHERQI-UHFFFAOYSA-N |

Synthesis and Characterization

Detailed experimental procedures for the synthesis of 3-(2,5-Dichlorophenyl)-1,1-dimethylurea are not extensively reported in readily available scientific literature. However, the general synthesis of N,N-dimethyl-N'-phenylureas typically involves the reaction of a corresponding phenyl isocyanate with dimethylamine (B145610). In the case of this compound, the synthesis would likely proceed through the reaction of 2,5-dichlorophenyl isocyanate with dimethylamine.

While specific spectroscopic data such as 1H NMR, 13C NMR, and mass spectrometry for this compound are not widely published, data for the isomeric compound 3-(2,3-Dichlorophenyl)-1,1-dimethylurea is available and can provide an indication of the expected spectral characteristics. nist.govnist.gov For instance, the mass spectrum of the 2,3-dichloro isomer shows a molecular ion peak corresponding to its molecular weight. nist.gov Similarly, NMR spectra of related phenylurea derivatives exhibit characteristic signals for the aromatic protons, the N-H proton, and the methyl groups. uva.nlrsc.org

Known Research Applications and Findings

Mechanism of Action and Biological Activity

The primary mechanism of action for many phenylurea derivatives, particularly in the context of their herbicidal use, is the inhibition of photosynthesis at photosystem II (PSII). wikipedia.org They act by blocking the electron flow from PSII to plastoquinone (B1678516), which disrupts the photosynthetic electron transport chain and ultimately leads to plant death. wikipedia.org While this is the established mechanism for many herbicidal phenylureas, specific biological activity studies on this compound are limited in the public domain.

Environmental Fate and Degradation

The environmental fate of phenylurea herbicides is a significant area of research due to their widespread application. Microbial degradation is considered a primary pathway for their dissipation in soil and aquatic environments. core.ac.uk The degradation of the closely related and extensively studied herbicide diuron (B1670789) (3-(3,4-dichlorophenyl)-1,1-dimethylurea) proceeds through N-demethylation to form metabolites such as 1-(3,4-dichlorophenyl)-3-methylurea (B119341) (DCPMU) and subsequently 1-(3,4-dichlorophenyl)urea (B109879) (DCPU), eventually leading to the formation of 3,4-dichloroaniline (B118046) (DCA). atamanchemicals.com It is plausible that this compound undergoes a similar degradation pathway, yielding 2,5-dichloroaniline (B50420) as a final product. The persistence and mobility of these compounds in the environment are influenced by factors such as soil type, organic matter content, and microbial activity. uva.nl

Analytical Methodologies

The detection and quantification of phenylurea herbicides in environmental samples are crucial for monitoring their presence and assessing potential risks. Various analytical methods have been developed for this purpose, with high-performance liquid chromatography (HPLC) being a commonly employed technique, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection. env.go.jp Sample preparation frequently involves a preconcentration step, such as solid-phase extraction (SPE), to enhance sensitivity. env.go.jp While specific methods for the routine analysis of this compound are not extensively documented, the methodologies developed for other phenylurea herbicides could likely be adapted for its determination. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

3-(2,5-dichlorophenyl)-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O/c1-13(2)9(14)12-8-5-6(10)3-4-7(8)11/h3-5H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOVGZPJULHERQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165625 | |

| Record name | 3-(2,5-Dichlorophenyl)-1,1-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15441-87-9 | |

| Record name | N′-(2,5-Dichlorophenyl)-N,N-dimethylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15441-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,5-Dichlorophenyl)-1,1-dimethylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015441879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC190750 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2,5-Dichlorophenyl)-1,1-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,5-dichlorophenyl)-1,1-dimethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2,5-Dichlorophenyl)-1,1-dimethylurea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD7ZRU9RM7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action of Phenylurea Derivatives at a Molecular and Cellular Level

Photosystem II Inhibition in Photosynthetic Organisms

Phenylurea derivatives, including the closely related and extensively studied compound Diuron (B1670789) (DCMU), are potent and specific inhibitors of photosynthesis. atamanchemicals.combau.edu.tr Their primary target is Photosystem II (PSII), a critical protein complex embedded in the thylakoid membranes of chloroplasts in plants, algae, and cyanobacteria. nih.govumn.edu This inhibition disrupts the light-dependent reactions of photosynthesis, ultimately leading to plant death not just by starvation, but more rapidly by the generation of toxic secondary substances and reactive oxygen species. umn.eduunl.edu

The inhibitory action of phenylurea herbicides occurs at a specific location within the PSII complex known as the D1 protein. cambridge.org These herbicides competitively bind to the QB binding site on the D1 protein, a site normally occupied by the mobile electron carrier plastoquinone (B1678516) (PQ). atamanchemicals.comcambridge.org The affinity of phenylurea herbicides for this site is higher than that of plastoquinone itself. cambridge.org

The binding is stabilized by a series of interactions with specific amino acid residues within the QB pocket. Molecular modeling and docking studies have shown that phenylurea inhibitors form hydrogen bonds with amino acid residues such as Serine-264 and the peptide carbonyl group of Alanine-251. nih.gov Other key amino acids in close contact (less than 4 Å) with bound herbicides like diuron include Phenylalanine-255, Histidine-252, Isoleucine-248, Leucine-218, and Valine-219. researchgate.net The dimethylurea portion of the inhibitor orients towards the binding domain of the plastoquinone head group. nih.gov The specific pattern of molecular interactions within this binding site can vary between different herbicides, influencing their inhibitory potency. nih.gov

| Amino Acid Residue | Role in Binding | Reference |

|---|---|---|

| Serine-264 (Ser264) | Forms hydrogen bonds with Group 5 herbicides, including ureas. | cambridge.orgnih.gov |

| Alanine-251 (Ala251) | The peptide carbonyl group can form hydrogen bonds with the inhibitor. | nih.gov |

| Histidine-215 (His215) | Forms hydrogen bonds with Group 6 herbicides (e.g., triazines, nitriles). Phenylureas like diuron can also interact with this residue. | nih.govcambridge.orgresearchgate.net |

| Phenylalanine-255 (Phe255) | Contributes to a hydrophobic pocket that stabilizes the inhibitor. | researchgate.net |

| Leucine-218 (Leu218) | Contributes to a hydrophobic pocket that stabilizes the inhibitor. | researchgate.net |

By occupying the QB binding site, 3-(2,5-Dichlorophenyl)-1,1-dimethylurea and its analogs physically block the binding of plastoquinone. atamanchemicals.com This action halts the flow of electrons from the primary quinone electron acceptor (QA) to the secondary quinone electron acceptor (QB) on the reducing side of PSII. nih.gov The interruption of this critical step stalls the entire photosynthetic electron transport chain, as electrons can no longer be shuttled from PSII to subsequent components like Photosystem I (PSI). atamanchemicals.comunl.eduwssa.net

The primary function of the photosynthetic electron transport chain is to generate a proton gradient across the thylakoid membrane, which drives the synthesis of ATP (adenosine triphosphate), and to reduce NADP+ to NADPH (nicotinamide adenine (B156593) dinucleotide phosphate). unl.edu These two molecules represent the chemical energy produced during the light-dependent reactions and are essential for the fixation of carbon dioxide (CO₂) in the Calvin cycle. unl.edunih.gov

By blocking the electron transport chain, phenylurea inhibitors like this compound prevent both the formation of the proton gradient and the reduction of NADP+. atamanchemicals.comunl.edu Consequently, the synthesis of ATP and NADPH is severely compromised. unl.educambridge.orgnumberanalytics.com Without the necessary supply of ATP and NADPH, the plant cannot fix CO₂ to produce the carbohydrates needed for survival, leading to a shutdown of its metabolic processes. unl.edunih.gov

Environmental Fate and Degradation Pathways of Phenylurea Herbicides

Degradation in Aquatic Environments

Photochemical Transformation Processes

Photochemical transformation, or photolysis, involves the degradation of a chemical compound by light. While generally not considered the primary degradation pathway for Diuron (B1670789) in aquatic systems compared to microbial action, it can be a significant process, particularly when the herbicide remains on the soil surface or is present in the upper layers of a water body exposed to sunlight psu.edu. The degradation process can occur through direct absorption of light or via indirect mechanisms involving other light-activated substances in the water psu.eduacs.org. Advanced Oxidation Processes (AOPs), which are often light-induced, are effective in degrading Diuron and involve key reaction pathways such as demethylation, hydroxylation, and dehalogenation researchgate.net.

Direct Photolysis

Direct photolysis occurs when a molecule of Diuron absorbs photons of light, leading to its decomposition. The urea (B33335) functional group in Diuron is generally resistant to photolysis at wavelengths above 290 nm, which is the range of solar radiation reaching the Earth's surface. However, degradation can still occur. Laboratory studies have shown that the major photoproducts result from the heterolytic substitution of a chlorine atom on the phenyl ring with a hydroxyl group (OH) psu.edu.

The specific products of direct photolysis are dependent on the wavelength of the incident light. Research has demonstrated this wavelength-specific effect psu.edu:

At a wavelength of 254 nm , the primary photoproduct is 3-(4-chloro-3-hydroxyphenyl)-1,1-dimethylurea.

When irradiated with 'black light' (peaking around 365 nm ), the main product shifts to 3-(3-chloro-4-hydroxyphenyl)-1,1-dimethylurea (B3065261) psu.edu.

Calculations of photolysis half-life under environmental conditions show significant variation depending on latitude and season, as detailed in the table below.

| Season | Latitude | Photolysis Half-life (days) |

|---|---|---|

| Spring | 30°N | 2.5 |

| 40°N | 2.9 | |

| 50°N | 3.5 | |

| Summer | 30°N | 2.2 |

| 40°N | 2.3 | |

| 50°N | 2.5 | |

| Fall | 30°N | 3.7 |

| 40°N | 5.1 | |

| 50°N | 8.3 | |

| Winter | 30°N | 5.4 |

| 40°N | 9.2 | |

| 50°N | 20.4 |

Data sourced from a study on photolysis under environmental conditions. apvma.gov.au

The quantum yield, which is the number of degraded molecules per photon absorbed, is a key parameter in assessing direct photolysis. For Diuron, one study reported a quantum yield of 1.27 × 10⁻² mol/Einstein acs.org.

Indirect Photolysis (e.g., Hydroxyl Radical Reactions, Triplet-Induced Photosensitized Oxidation)

Indirect photolysis is often a more significant degradation pathway in natural waters than direct photolysis. This process is mediated by photosensitizing agents present in the water, such as dissolved organic matter (DOM), which absorb sunlight and produce highly reactive chemical species acs.org. The most important of these are hydroxyl radicals (•OH), singlet oxygen, and triplet excited states of DOM (³DOM*) acs.org.

Hydroxyl Radical Reactions: The reaction with hydroxyl radicals is a dominant mechanism in the oxidative degradation of Diuron. The rate constant for the reaction between Diuron and •OH is very high, with reported values in the range of (5.67 to 9.64) × 10⁹ M⁻¹s⁻¹ researchgate.netacs.org. Theoretical and experimental studies show that the primary reaction involves the addition of the hydroxyl radical to the aromatic ring, which is the most favorable pathway acs.orgnih.gov. Other potential reactions include hydrogen abstraction from the methyl and amine groups nih.gov.

Photosensitized Oxidation: In advanced oxidation processes like the photo-Fenton reaction (Fe²⁺/H₂O₂/UV light), Diuron degradation is significantly accelerated jst.go.jp. The process relies on the generation of hydroxyl radicals. Similarly, heterogeneous photocatalysis using semiconductors like titanium dioxide (TiO₂) under UV or solar irradiation has been shown to effectively degrade and mineralize Diuron researchgate.netjst.go.jpgeochemical-journal.jp. The efficiency of TiO₂ photocatalysis is influenced by factors such as pH, with degradation rates increasing from pH 5 to 9 and then decreasing at higher pH levels researchgate.netgeochemical-journal.jp.

Microbial Degradation in Water Systems

Microbial degradation is the principal mechanism for the dissipation of Diuron in aquatic environments psu.edu. A wide variety of microorganisms, including bacteria, fungi, and actinomycetes, are capable of breaking down Diuron, sometimes using it as a sole source of carbon frontiersin.orgnih.gov.

The most common aerobic biodegradation pathway is well-established and proceeds in a stepwise manner psu.edufrontiersin.orgnih.gov:

N-Demethylation: The process begins with the sequential removal of the two methyl groups from the urea side chain. The first demethylation results in the formation of N-(3,4-dichlorophenyl)-N-methylurea (DCPMU) .

Second N-Demethylation: The second methyl group is removed to form 3,4-dichlorophenylurea (DCPU) .

Hydrolysis: The amide bond of DCPU is then hydrolyzed, cleaving the molecule to yield the terminal and more toxic metabolite, 3,4-dichloroaniline (B118046) (3,4-DCA) scilit.com.

Numerous microbial species have been identified as Diuron degraders. Bacterial genera include Arthrobacter, Sphingomonas, and Variovorax, while fungal genera such as Mortierella and Aspergillus have also demonstrated degradation capabilities frontiersin.orgnih.gov. The enzymatic processes involve hydrolases and monooxygenases nih.govresearchgate.net. Natural microbial communities, such as those in epilithic biofilms on riverbeds, contribute to the biotransformation of Diuron to DCPMU and DCPU in river ecosystems.

Under anaerobic conditions, a different pathway involving reductive dechlorination has been observed in sediments, leading to metabolites like 3-(3-chlorophenyl)-1,1-dimethylurea (B1615333) psu.edu. However, in some anoxic conditions, DCPU was found to be the major metabolite with a longer half-life than under aerobic conditions nih.gov. The use of fungal-bacterial consortia has been shown to increase the rate and extent of Diuron mineralization compared to individual strains alone nih.gov.

Persistence and Environmental Half-lives in Diverse Ecosystems

Diuron is classified as a moderately to highly persistent herbicide in the environment psu.eduepa.gov. Its longevity varies significantly based on environmental conditions such as soil type, organic matter content, temperature, moisture, and microbial activity.

In soil, the reported average field dissipation half-life (DT₅₀) is often cited as 90 days, but this value is highly variable, with a broad range from one month to a full year psu.edu. In some cases, particularly with higher application rates, phytotoxic residues can persist for more than one year psu.edu. Field studies in sugarcane cultivation have reported half-lives ranging from 22 to 44 days, depending on the soil type (silty clay loam vs. sandy loam) nih.gov. Another study calculated an average first-order degradation half-life of 49 days in the top 15 cm of farm soil researchgate.net.

In aquatic systems, Diuron's persistence is also a concern. Its chemical stability and relatively long aqueous photolysis half-life contribute to its detection in surface and groundwater psu.eduepa.govresearchgate.net. One study using a model predicted a half-life of approximately 175 days in a lagoon waterquality.gov.au. Laboratory-based aquatic simulation experiments have reported half-lives ranging from 30 days to over a year coastalwiki.orgplos.org. A long-term experiment mimicking tropical marine conditions found that the half-life of Diuron was consistently greater than a year, with a specific value of 1568 days calculated under dark conditions at 25°C plos.org. The DT₅₀ in water in a dark environment has been reported to be as high as 499 days researchgate.net. This high persistence explains the year-round detection of the herbicide in some marine environments plos.org.

| Ecosystem/Condition | Reported Half-life (DT₅₀) | Reference |

|---|---|---|

| Soil (Average Field Dissipation) | 90 days (highly variable) | psu.edu |

| Soil (General Range) | 30 to 365 days | psu.edu |

| Silty Clay Loam Soil | 23 - 32 days | nih.gov |

| Sandy Loam Soil | 28 - 44 days | nih.gov |

| Tropical Marine Water (Dark, 25°C) | 1568 days | plos.org |

| Tropical Marine Water (General) | > 1 year | plos.org |

| Lagoon (Modeled) | ~175 days | waterquality.gov.au |

| Aquatic System (Lab) | 30 days | coastalwiki.org |

| Water (Dark Environment) | 499 days | researchgate.net |

Due to its combined mobility and persistence, Diuron is frequently detected in environmental water monitoring programs psu.eduepa.gov.

Table of Chemical Compounds

| Chemical Name Mentioned in Article | Abbreviation |

| 3-(2,5-Dichlorophenyl)-1,1-dimethylurea | - |

| 3-(3,4-Dichlorophenyl)-1,1-dimethylurea | Diuron, DCMU |

| N-(3,4-Dichlorophenyl)-N-methylurea | DCPMU |

| 3,4-Dichlorophenylurea | DCPU |

| 3,4-Dichloroaniline | 3,4-DCA |

| 3-(4-Chloro-3-hydroxyphenyl)-1,1-dimethylurea | - |

| 3-(3-Chloro-4-hydroxyphenyl)-1,1-dimethylurea | - |

| 3-(3-Chlorophenyl)-1,1-dimethylurea | - |

Advanced Analytical Methodologies for Detection and Quantification in Environmental Samples

Chromatographic Techniques for Multi-Residue Analysis

Chromatographic methods are fundamental for separating target analytes from complex environmental matrices. For phenylurea herbicides, which encompass a wide range of polarities and thermal stabilities, both liquid and gas chromatography are employed, often as part of multi-residue methods designed to detect numerous pesticides in a single analysis. chembk.comuni.lu

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the predominant technique for the analysis of phenylurea herbicides. oecd.org This preference is due to the polar and thermally labile nature of these compounds, which makes them unsuitable for direct analysis by gas chromatography without derivatization. sigmaaldrich.com HPLC-MS allows for the simultaneous analysis of thermally unstable, nonvolatile, and polar species. sigmaaldrich.com

Typically, the separation is achieved using a reversed-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water. cgohlke.comspectrumchemical.com For detection, tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) is commonly used, offering exceptional sensitivity and selectivity. chembk.comuni.lu Quantification is performed in the multiple-reaction monitoring (MRM) mode, which monitors specific precursor-to-product ion transitions, thereby minimizing matrix interference and enhancing detection limits. chembk.com The use of isotopically labeled internal standards, such as Diuron-d6, is often incorporated to compensate for matrix effects and improve quantification accuracy. chembk.comnih.gov

Research on the closely related and widely studied isomer Diuron (B1670789) (3-(3,4-Dichlorophenyl)-1,1-dimethylurea) demonstrates the performance of this technique. A multi-residue method for Diuron and its degradation products in sewage sludge using LC-ESI-MS-MS yielded mean recovery values between 86% and 115%. chembk.comuni.lu Another study on water samples reported method detection limits ranging from 3.0 to 6.2 ng/L with recoveries of 75% to 97%. nist.gov

| Matrix | Limit of Detection (LOD) / Quantification (LOQ) | Recovery (%) | Reference |

|---|---|---|---|

| Sewage Sludge | LOD: 0.3–1.5 µg/kg dw; LOQ: 0.4–2.0 µg/kg dw | 86–115 | chembk.comuni.lu |

| Water | MDL: 3.0–6.2 ng/L | 75–97 | nist.gov |

| River Water | LOQ: 5–59 ng/L | Not Specified | nih.gov |

| Soil (Oxisol) | Not Specified | 80.25–89.60 | spectrumchemical.com |

| Soil (Inceptisol) | Not Specified | 93.41–102.88 | spectrumchemical.com |

While HPLC-MS is generally preferred, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of phenylurea herbicides. A primary challenge with GC-MS is the thermal instability of these compounds, which can lead to degradation in the hot injector port. sigmaaldrich.com Consequently, analysis may require a prior derivatization step to increase thermal stability and volatility, or it can proceed by detecting specific, stable thermal decomposition products.

For example, studies on Diuron have used its thermal decomposition product, 3,4-dichloroaniline (B118046), as a quantitative marker. To achieve high selectivity and low detection limits, the mass spectrometer is often operated in the selective ion monitoring (SIM) mode, which focuses on specific ions characteristic of the target analyte. Despite the challenges, GC-MS methods have been successfully developed for multi-residue analysis of several phenylureas in plant materials and other matrices.

| Analytes | Matrix | Limit of Detection (LOD) | Precision (R.S.D.) | Reference |

|---|---|---|---|---|

| Diuron and six other phenylureas | Weed Plant Material | 0.5–5.0 ng/mL | ~7.0% |

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for the unambiguous identification of chemical structures and can also be applied for quantification. In the context of environmental analysis, they are most powerfully used in conjunction with chromatographic separation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, such as ¹H and ¹³C, NMR can provide detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule.

For a compound like 3-(2,5-Dichlorophenyl)-1,1-dimethylurea, NMR would be the primary technique used to confirm its structure after synthesis. A ¹H NMR spectrum would be expected to show distinct signals for the two methyl groups, as well as signals for the three protons on the dichlorophenyl ring, with chemical shifts and coupling patterns characteristic of their specific arrangement. While indispensable for characterizing reference standards, NMR spectroscopy generally lacks the sensitivity required for the direct detection of trace levels of herbicides in complex environmental samples. Its role in environmental analysis is primarily in the structural confirmation of isolated degradation products or in metabolism studies where concentrations are higher.

Mass spectrometry is a cornerstone of modern environmental analysis, providing both quantitative data and structural information. When coupled with chromatographic separation (LC-MS or GC-MS), it offers unparalleled sensitivity and selectivity.

Structural elucidation using MS is based on fragmentation analysis. In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion), which typically corresponds to the protonated or deprotonated molecule, is selected and subjected to collision-induced dissociation (CID). This process breaks the precursor ion into smaller, characteristic fragment ions (product ions). The resulting fragmentation pattern is highly specific to the molecule's structure and serves as a chemical fingerprint for its identification. For quantification in MRM mode, one or more of these specific precursor-to-product ion transitions are monitored.

For phenylurea herbicides like the Diuron isomer, fragmentation typically involves the cleavage of the urea (B33335) side chain. For instance, the protonated Diuron molecule ([M+H]⁺ at m/z 233) often yields a major product ion at m/z 72, corresponding to the dimethyl isocyanate fragment [(CH₃)₂NCO]⁺. The specific transitions monitored provide a high degree of confidence in the identification and quantification of the analyte.

| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Reference |

|---|---|---|---|

| Diuron | 233 | 72, 162 | nih.gov |

| DCPMU (3-(3,4-dichlorophenyl)-1-methylurea) | 219 | 162, 187 | nih.gov |

| DCPU (3,4-dichlorophenylurea) | 205 | 162 | nih.gov |

Emerging Analytical Techniques (e.g., Photochemically Induced Fluorescence)

While chromatography-mass spectrometry remains the gold standard, research into alternative and complementary detection methods is ongoing. One such emerging technique is Photochemically Induced Fluorescence (PIF).

This method is based on the principle that many non-fluorescent phenylurea herbicides can be photochemically converted into intensely fluorescent products upon exposure to UV light. This conversion can be performed online within a flow-injection analysis (FIA) system, where the sample is irradiated with a UV lamp just before reaching a fluorescence detector. The sensitivity of the PIF method can be significantly improved by conducting the photoconversion in micellar media, such as sodium dodecyl sulphate (SDS), a technique known as micellar-enhanced photochemically induced fluorescence (MEPIF). This approach has been shown to be simple, versatile, and sensitive for the quantification of phenylurea residues in water samples.

| Compound | Detection Limit (mg/L) | R.S.D. (%) | Recovery in Tap Water (%) | Reference |

|---|---|---|---|---|

| Isoproturon | 0.92 | 1.3–11 | 91–103 | |

| Neburon | 0.33 | 1.3–11 | 91–103 | |

| Linuron (B1675549) | 0.33 | 1.3–11 | 91–103 | |

| Diuron | 0.33 | 1.3–11 | 91–103 |

Sample Preparation and Extraction Protocols for Environmental Matrices (Soil, Water)

The accurate and reliable quantification of this compound in environmental matrices such as soil and water is critically dependent on effective sample preparation and extraction. These initial steps are designed to isolate the target analyte from complex sample components that could interfere with subsequent analysis, and to concentrate the analyte to levels amenable to detection by sensitive analytical instrumentation. The choice of protocol is dictated by the specific matrix, the required detection limits, and the physicochemical properties of the compound.

Protocols for Water Samples

For aqueous matrices, including surface water and groundwater, Solid-Phase Extraction (SPE) is the most widely adopted and effective technique for the extraction and preconcentration of phenylurea herbicides. usgs.govusgs.govepa.gov The general SPE procedure involves several key steps: sample filtration to remove suspended particles, conditioning of the sorbent material, loading of the water sample, washing the sorbent to remove co-sorbed interferences, and finally, eluting the retained analyte with a small volume of an appropriate organic solvent. epa.gov

The C18 (octadecyl) bonded silica (B1680970) is the most common sorbent used for this purpose, available in both cartridge and disk formats. epa.govacs.org Research has demonstrated high recovery rates for the target compound using various C18-based SPE methods. For instance, a method using C18 Empore disks for 100 mL water samples, followed by elution with a methanol/acetonitrile mixture, achieved recoveries of 98.8 ± 1.6%. acs.org Another study validated for drinking and surface water used C18 cartridges and a methanol/deionized water mixture for elution. epa.gov A comprehensive method developed by the U.S. Geological Survey for diuron and its primary degradates also relies on SPE, yielding recoveries between 75% and 97% in fortified water samples. usgs.gov

Beyond traditional SPE, newer microextraction techniques have been developed. Magnet-integrated fabric phase sorptive extraction (MI-FPSE) has been shown to produce high relative recoveries, ranging from 85.2% to 110.0%. nih.gov Additionally, partitioned dispersive liquid-liquid microextraction (PDLLME) has been successfully applied, with recoveries from spiked river water samples in the range of 91.2–104.1%. capes.gov.br

Table 1: Comparison of Selected Extraction Protocols for Water Samples

| Extraction Method | Sorbent/Solvent System | Sample Volume | Elution Solvent | Analyte Recovery | Source(s) |

|---|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | C18 Empore Disk | 100 mL | Methanol/Acetonitrile (50/50, v/v) | 98.8 ± 1.6% | acs.org |

| Solid-Phase Extraction (SPE) | C18 Cartridge | 20 mL | Methanol/Deionized Water (8+2, v/v) | Not specified | epa.gov |

| Solid-Phase Extraction (SPE) | Not specified | Not specified | Not specified | 75 - 97% | usgs.gov |

| MI-FPSE | Sol-gel coated Carbowax 20 M | Not specified | Not specified | 85.2 - 110.0% | nih.gov |

| PDLLME | Not specified | Not specified | Not specified | 91.2 - 104.1% | capes.gov.br |

Protocols for Soil Samples

Extracting this compound from soil matrices presents a greater challenge due to the compound's tendency to adsorb to soil particles, particularly those with high organic carbon content. This requires more vigorous extraction techniques to ensure the efficient release of the analyte from the soil.

Ultrasound-Assisted Extraction (UAE) has proven to be a rapid and effective method for this purpose. nih.gov This technique uses the energy of ultrasonic waves to create cavitation bubbles in the solvent; the collapse of these bubbles near the soil particle surface facilitates the desorption of the analyte into the extraction solvent. nih.govmdpi.com Research has been conducted to optimize the parameters of UAE for maximum extraction efficiency. nih.gov Key variables include the choice of extraction solvent, temperature, extraction time, and ultrasonic power. nih.gov Following extraction, a cleanup step is often necessary to remove co-extracted matrix components. For this purpose, purification using materials such as carbon nanotube columns has been successfully employed. nih.gov

Table 2: Optimized Conditions for Ultrasound-Assisted Extraction (UAE) from Soil

| Parameter | Optimal Condition | Source(s) |

|---|---|---|

| Extraction Solvent | Acetonitrile | nih.gov |

| Extraction Temperature | 27°C | nih.gov |

| Extraction Time | 3.4 minutes | nih.gov |

| Ultrasound Power | 70 W | nih.gov |

Computational Chemistry and Molecular Modeling Studies of Phenylurea Compounds

Conformational Analysis and Quantum Chemical Calculations

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn governs its physical, chemical, and biological properties. Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the stable conformations and electronic properties of molecules with high accuracy.

For phenylurea compounds, the rotational barriers around the C(phenyl)-N and N-C(O) bonds are of particular interest as they determine the relative orientation of the phenyl ring and the urea (B33335) side chain. Density Functional Theory (DFT) is a commonly used quantum chemical method for these studies. For instance, a computational analysis of the related compound Diuron (B1670789) (3-(3,4-dichlorophenyl)-1,1-dimethylurea) using DFT with the M06-2X functional and a 6-311++G(d,p) basis set has been performed to identify its stable conformers. Such studies typically involve scanning the potential energy surface by systematically rotating key dihedral angles.

The results of these calculations often reveal several low-energy conformers. For Diuron, different stable conformations have been identified, and their relative energies and populations can be calculated. These findings are critical for understanding how the molecule might interact with its biological target. Molecular electrostatic potential (MEP) maps, also derived from quantum chemical calculations, are used to identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively, and play a key role in intermolecular interactions.

Table 1: Example of Calculated Properties for Phenylurea Herbicide Conformers (Note: This table is illustrative and based on typical data from computational studies of phenylurea herbicides like Diuron, as specific data for 3-(2,5-Dichlorophenyl)-1,1-dimethylurea is not available.)

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| 1 | 0° | 0.00 | 3.5 |

| 2 | 180° | 1.25 | 4.1 |

Molecular Docking and Binding Site Predictions for Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in understanding the binding mode of phenylurea herbicides to their biological targets, most notably the D1 protein in photosystem II (PSII), which is a key component of the photosynthetic electron transport chain.

Docking studies for various phenylurea herbicides have been conducted to elucidate their interactions within the QB binding pocket of the D1 protein. These studies help in identifying key amino acid residues that are crucial for binding. For example, hydrogen bonds are often predicted to form between the urea moiety of the herbicide and specific residues such as histidine and serine in the D1 protein. The dichlorophenyl group typically occupies a hydrophobic pocket within the binding site.

While specific docking studies on this compound are not readily found, the general binding mode of dichlorophenyl-containing ureas can be inferred from studies on analogous compounds. These computational predictions are invaluable for explaining the structure-activity relationships within this class of herbicides and for the rational design of new, more effective, or selective compounds.

Table 2: Predicted Interactions of a Phenylurea Herbicide with the D1 Protein Binding Site (Note: This table is a generalized representation based on docking studies of phenylurea herbicides.)

| Ligand Atom/Group | Protein Residue | Interaction Type | Predicted Distance (Å) |

| Carbonyl Oxygen (C=O) | His215 | Hydrogen Bond | 2.8 |

| Amine Hydrogen (N-H) | Ser264 | Hydrogen Bond | 3.1 |

| Dichlorophenyl Ring | Phe255, Leu271 | Hydrophobic | N/A |

Dynamics of Compound-Target Interactions and Ligand-Protein Binding

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational changes and stability of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time.

MD simulations of phenylurea herbicides bound to the D1 protein can reveal the stability of the predicted docking poses and the flexibility of both the ligand and the protein's binding site. These simulations can highlight subtle conformational rearrangements that occur upon ligand binding and can provide a more accurate estimation of the binding free energy. The interactions observed in docking studies, such as hydrogen bonds, can be monitored throughout the simulation to assess their strength and persistence.

By analyzing the trajectory from an MD simulation, researchers can identify key interactions that are maintained over time, providing stronger evidence for their importance in the binding mechanism. This detailed understanding of the dynamic nature of the ligand-protein complex is crucial for a comprehensive understanding of the compound's mode of action.

Prediction of Degradation Pathways and Metabolite Structures

Computational tools play a significant role in predicting the environmental fate of chemical compounds, including their degradation pathways and the structures of potential metabolites. For phenylurea herbicides, understanding their degradation is crucial for assessing their environmental impact.

Knowledge-based systems and machine learning models are commonly used for this purpose. These tools utilize databases of known metabolic and degradation reactions to predict the likely transformations a given compound will undergo. For phenylurea compounds, common degradation pathways include N-demethylation, hydroxylation of the phenyl ring, and hydrolysis of the urea bridge.

For this compound, a predictive system would likely suggest initial transformation steps such as the removal of one or both methyl groups from the urea nitrogen, followed by hydroxylation at various positions on the dichlorophenyl ring. Subsequent cleavage of the urea bond would lead to the formation of 2,5-dichloroaniline (B50420). These in silico predictions provide valuable hypotheses that can guide experimental degradation and metabolism studies.

Table 3: Predicted Primary Metabolites of this compound (Note: This table is based on common degradation pathways for phenylurea herbicides and represents predicted, not experimentally confirmed, metabolites for the specific compound.)

| Parent Compound | Predicted Metabolite | Predicted Transformation |

| This compound | 3-(2,5-Dichlorophenyl)-1-methylurea | N-demethylation |

| This compound | 1-(2,5-Dichlorophenyl)urea | N-demethylation (x2) |

| This compound | 3-(2,5-Dichloro-x-hydroxyphenyl)-1,1-dimethylurea | Aromatic Hydroxylation |

| 1-(2,5-Dichlorophenyl)urea | 2,5-Dichloroaniline | Urea Bridge Hydrolysis |

常见问题

Q. Table 1: Key Analytical Parameters for this compound

| Parameter | HPLC-UV | LC-MS/MS |

|---|---|---|

| Column | C18 (4.6 × 150 mm) | C18 (2.1 × 100 mm) |

| Mobile Phase | 70:30 ACN:HO | 70:30 ACN:HO |

| Retention Time (min) | 6.8 ± 0.2 | 5.3 ± 0.1 |

| LOD (µg/L) | 0.5 | 0.1 |

| Recovery (%) | 85–92 | 92–98 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。